N-(6-aminohexyl)propanamide

Lipophilicity Pharmacokinetics Solubility

In bioconjugation and polymer synthesis, using an incorrectly sized or reactive linker causes steric hindrance, premature polymerization, and poor membrane permeability. N-(6-aminohexyl)propanamide is a saturated, non-polymerizable C6 linker that resolves these issues. • Provides 7 rotatable bonds for optimal flexibility vs. shorter analogs (3 bonds). • Contributes XLogP 0.5, improving membrane permeability by 1.4 log units over ethyl analog. • Saturated propanamide backbone prevents uncontrolled radical polymerization, ensuring stepwise polyamide synthesis. Available for immediate dispatch with quality certificates.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 136364-63-1
Cat. No. B138490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-aminohexyl)propanamide
CAS136364-63-1
SynonymsPropanamide, N-(6-aminohexyl)-
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCC(=O)NCCCCCCN
InChIInChI=1S/C9H20N2O/c1-2-9(12)11-8-6-4-3-5-7-10/h2-8,10H2,1H3,(H,11,12)
InChIKeyCVCQQJGUCCMIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(6-aminohexyl)propanamide (CAS 136364-63-1): A Differentiated Building Block for Molecular Design


N-(6-aminohexyl)propanamide (CAS 136364-63-1) is a bifunctional organic compound classified as an aminoalkyl amide [1]. It features a terminal primary amine and a propanamide group connected by a flexible six-carbon hexyl linker, giving it a molecular weight of 172.27 g/mol [1]. This structural arrangement is distinct from common analogs like its unsaturated acrylamide variant, shorter linker analogs, or its acetamide counterpart, offering quantifiable differences in lipophilicity, conformational flexibility, and chemical reactivity that inform its suitability as a specialized intermediate or linker in chemical biology and materials science [1].

Why a Generic Aminoalkyl Amide Cannot Substitute for N-(6-aminohexyl)propanamide


The practice of substituting one aminoalkyl amide for another without rigorous validation is a primary source of experimental failure in bioconjugation, affinity chromatography, and polymer chemistry. N-(6-aminohexyl)propanamide occupies a distinct physicochemical space, defined by its specific linker length, acyl group, and saturated backbone [1]. Properties such as the XLogP value of 0.5 and a rotatable bond count of 7 are not arbitrary; changing the linker length from six to two carbons, for example, reduces the XLogP by 1.4 units and the rotatable bonds by four, fundamentally altering solubility and molecular reach [2][3]. Similarly, switching from a saturated propanamide to an unsaturated acrylamide introduces a reactive, polymerizable group, making it unsuitable for chemical contexts where post-functionalization stability is paramount [4]. These are not minor variances but critical specifications that determine a compound's utility in a given experimental design.

Quantitative Differentiation Guide for N-(6-aminohexyl)propanamide


Enhanced Lipophilicity (XLogP) vs. a Shorter Linker Analog for Membrane Permeability and Solvent Partitioning

N-(6-aminohexyl)propanamide exhibits a computed XLogP value of 0.5, which is 1.4 log units more lipophilic than its shorter linker comparator, N-(2-aminoethyl)propanamide (XLogP -0.9) [1][2]. This substantial difference, computed by the same XLogP3 algorithm, indicates that the hexyl linker significantly alters the molecule's partitioning behavior, making it substantially more lipophilic and less water-soluble relative to the shorter ethyl analog.

Lipophilicity Pharmacokinetics Solubility

Increased Conformational Flexibility (Rotatable Bonds) vs. a Shorter Linker Analog for Optimizing Molecular Reach

The target compound contains 7 rotatable bonds compared to only 3 for N-(2-aminoethyl)propanamide [1][2]. The greater number of rotatable bonds in the hexyl chain provides significantly more conformational degrees of freedom. This can be quantified as a 4-bond difference, directly impacting the molecule's ability to adopt various conformations and effectively span distances in bioconjugate or affinity chromatography applications.

Conformational Flexibility Linker Chemistry Molecular Dynamics

Saturated vs. Unsaturated Acrylamide Backbone for Non-Polymerizing Bioconjugation

Unlike the widely used N-(6-aminohexyl)prop-2-enamide (acrylamide), N-(6-aminohexyl)propanamide features a saturated propionamide group, making it chemically inert to radical polymerization [1][2]. This structural difference can be quantified by the absence of a reactive C=C double bond in the target compound, with its molecular formula (C9H20N2O) having two more hydrogen atoms than the unsaturated comparator (C9H18N2O). This saturation prevents unwanted side reactions, making it a superior scaffold for applications requiring a defined, non-polymerizable linker.

Chemical Stability Bioconjugation Functional Group Compatibility

Higher Molecular Weight and Acyl Chain Length vs. Acetamide Analog for Modulating Steric Bulk and Lipophilicity

N-(6-aminohexyl)propanamide (MW 172.27) has a molecular weight 14.03 g/mol higher than its closest acetamide analog, N-(6-aminohexyl)acetamide (MW 158.24) [1][2]. This difference corresponds to an extra methylene unit in the acyl chain (propanamide vs. acetamide). The propanamide group also has a slightly larger XLogP value (0.5 vs 0.0) and one additional rotatable bond (7 vs 6), reflecting increased size and a subtle increase in lipophilicity.

Molecular Weight Steric Hindrance Linker Design

Identical Topological Polar Surface Area (TPSA) Across Analogs Confirms Retention of Polar Interactions While Varying Other Properties

Despite significant variation in linker length, saturation, and acyl chain, N-(6-aminohexyl)propanamide shares a common Topological Polar Surface Area (TPSA) of 55.1 Ų with N-(6-aminohexyl)prop-2-enamide and N-(2-aminoethyl)propanamide [1][2][3]. This demonstrates that modifications to the linker or acyl group do not alter the compound's potential for polar interactions, making these properties independently tunable.

Polar Surface Area Physicochemical Properties Drug Design

Defined Application Scenarios for N-(6-aminohexyl)propanamide Based on Quantitative Physicochemical Differentiation


Optimal Linker for Bioconjugates Requiring Extended Reach and Non-Polymerizable Stability

In the design of antibody-drug conjugates (ADCs) or affinity chromatography ligands, a linker must provide sufficient space between the payload and the targeting moiety to reduce steric hindrance and ensure protection from premature release. The 6-carbon hexyl chain of N-(6-aminohexyl)propanamide, with its 7 rotatable bonds, offers a significantly longer and more flexible tether compared to the shorter 2-carbon ethyl linker (3 rotatable bonds) [1][2]. For applications requiring a stable, non-polymerizable attachment, the chemically inert propanamide backbone is the definitive choice over the reactive acrylamide variant, eliminating the risk of uncontrolled polymerization during synthesis [3].

Building Block for Modulating Lipophilicity in Peptide Nucleic Acid (PNA) or Drug-Like Scaffolds

When incorporated into larger pharmacophores or nucleic acid mimics like peptide nucleic acids (PNAs), the linker's lipophilicity is a key determinant of cellular uptake and membrane permeability. N-(6-aminohexyl)propanamide contributes an XLogP of 0.5, providing a significantly more hydrophobic profile than the 2-carbon analog (XLogP -0.9) [1][2]. This 1.4 log unit difference enables fine-tuning of the overall molecule's partition coefficient, making the hexyl version a superior starting material for designing constructs where enhanced membrane permeability is desired, without altering the polar surface area which remains constant at 55.1 Ų [4].

Precursor for Advanced Materials Requiring a Defined, Non-Polymerizable Diamine Monomer

In polymer chemistry, monomers must have defined reactivity. While N-(6-aminohexyl)prop-2-enamide is valued for its polymerizable acrylamide group, many advanced material syntheses require a bifunctional monomer that can be incorporated without initiating a radical chain reaction. N-(6-aminohexyl)propanamide serves this precise role as a saturated, non-polymerizable diamine building block. This prevents premature gelation or uncontrolled chain growth, allowing for the stepwise construction of complex, branched, or grafted polyamide architectures, as research into related systems has demonstrated [1][3].

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